![molecular formula C20H17N3O B4069532 5-(1-allyl-4-phenyl-1H-imidazol-5-yl)-3-methyl-1,2-benzisoxazole](/img/structure/B4069532.png)
5-(1-allyl-4-phenyl-1H-imidazol-5-yl)-3-methyl-1,2-benzisoxazole
Übersicht
Beschreibung
5-(1-allyl-4-phenyl-1H-imidazol-5-yl)-3-methyl-1,2-benzisoxazole, also known as ABT-724, is a drug candidate that has been studied for its potential therapeutic effects in various diseases. This compound belongs to the class of benzisoxazole derivatives and has been shown to have a unique mechanism of action that makes it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 5-(1-allyl-4-phenyl-1H-imidazol-5-yl)-3-methyl-1,2-benzisoxazole involves the modulation of the nociceptin/orphanin FQ (NOP) receptor, which is a member of the opioid receptor family. This receptor is involved in the regulation of pain, anxiety, and stress responses. 5-(1-allyl-4-phenyl-1H-imidazol-5-yl)-3-methyl-1,2-benzisoxazole acts as a selective agonist of the NOP receptor, which results in the activation of downstream signaling pathways that mediate its therapeutic effects.
Biochemical and Physiological Effects:
5-(1-allyl-4-phenyl-1H-imidazol-5-yl)-3-methyl-1,2-benzisoxazole has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of neuronal activity, and the modulation of immune function. In preclinical studies, this compound has been shown to reduce anxiety- and depression-like behaviors, as well as to reduce pain sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(1-allyl-4-phenyl-1H-imidazol-5-yl)-3-methyl-1,2-benzisoxazole for lab experiments is its selectivity for the NOP receptor, which allows for specific modulation of this receptor without affecting other opioid receptors. However, one limitation of this compound is its relatively low potency, which may require higher doses for therapeutic effects.
Zukünftige Richtungen
There are several future directions for research on 5-(1-allyl-4-phenyl-1H-imidazol-5-yl)-3-methyl-1,2-benzisoxazole, including the investigation of its potential therapeutic effects in other diseases, such as addiction and schizophrenia. Additionally, further studies are needed to elucidate the underlying mechanisms of its therapeutic effects, as well as to optimize its pharmacological properties for clinical use. Finally, the development of more potent and selective NOP receptor agonists may provide new opportunities for drug discovery and development.
Wissenschaftliche Forschungsanwendungen
5-(1-allyl-4-phenyl-1H-imidazol-5-yl)-3-methyl-1,2-benzisoxazole has been studied for its potential therapeutic effects in various diseases, including anxiety, depression, and pain. In preclinical studies, this compound has been shown to have anxiolytic and antidepressant effects, as well as analgesic properties.
Eigenschaften
IUPAC Name |
3-methyl-5-(5-phenyl-3-prop-2-enylimidazol-4-yl)-1,2-benzoxazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c1-3-11-23-13-21-19(15-7-5-4-6-8-15)20(23)16-9-10-18-17(12-16)14(2)22-24-18/h3-10,12-13H,1,11H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCBDDSJMYWOHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=C(C=C2)C3=C(N=CN3CC=C)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-allyl-4-phenyl-1H-imidazol-5-yl)-3-methyl-1,2-benzisoxazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.